![molecular formula C13H19NO4 B2678616 Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate CAS No. 60857-14-9](/img/structure/B2678616.png)
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate
Vue d'ensemble
Description
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate is a chemical compound with the CAS Number: 60857-14-9 . It has a molecular weight of 253.3 and its IUPAC name is ethyl [(3,4-dimethoxybenzyl)amino]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)12(7-10)17-3/h5-7,14H,4,8-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in these areas.
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel tetrahydroisoquinoline derivatives containing a spirotetrahydropyran fragment in the 4 position and various pharmacophore groups (ether, amide, carboxyl, etc.) in the 1 and 2 positions . These novel derivatives could have potential applications in medicinal chemistry.
Prevention of Gastric Ulceration
Acyl derivatives of 2-(3, 4-dimethoxyphenyl)ethylamine, which are structurally similar to “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate”, have been synthesized and evaluated for their effectiveness to prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in the prevention of gastric ulcers.
Solar Cell Applications
Compounds with similar structures have been identified as potential competitors for finest perovskite solar cells (MAPbI3) embedded with Au nanospheres that possess a band offset (3.1 eV) with conversion-efficiency 24.84% . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in the development of high-efficiency solar cells.
Synthesis of Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate
An efficient route has been designed and developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate starting from 2,4-dimethoxybenzoic acid under mild reaction conditions . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in the synthesis of similar compounds.
Potential Antitubercular Activity
Derivatives of indole, which are structurally similar to “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate”, have been synthesized and investigated for their in vitro antitubercular activity . This suggests that “Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate” may also have potential applications in the treatment of tuberculosis.
Propriétés
IUPAC Name |
ethyl 2-[(3,4-dimethoxyphenyl)methylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)12(7-10)17-3/h5-7,14H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPROFFYWOEFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

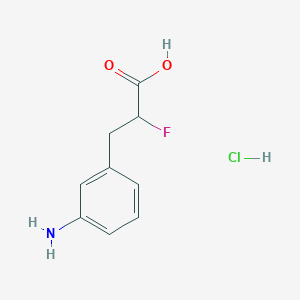
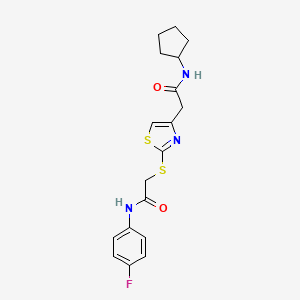
![2-(2,5-Dimethylphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2678538.png)
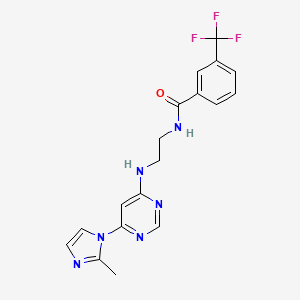
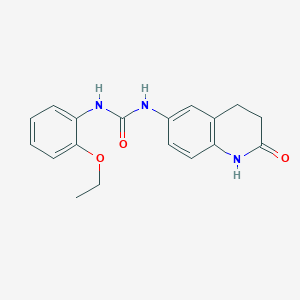
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine](/img/structure/B2678542.png)
![4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2678543.png)
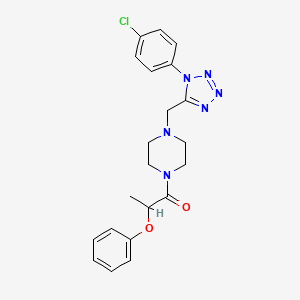
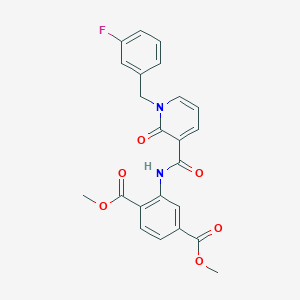

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2678548.png)
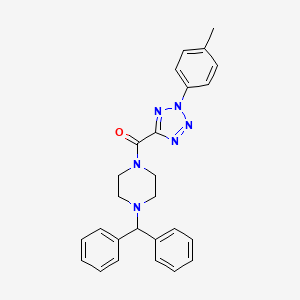
![Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-](/img/structure/B2678554.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2678556.png)